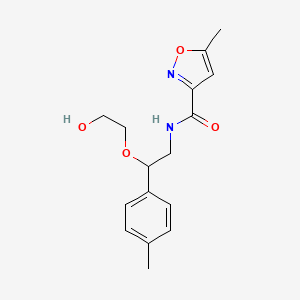
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylisoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylisoxazole-3-carboxamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key metabolic regulator that plays a crucial role in maintaining energy homeostasis in cells. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer.
作用机制
A-769662 activates N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylisoxazole-3-carboxamide by binding to the γ-subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to its activation. This compound activation results in the phosphorylation of various downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4). Phosphorylation of ACC leads to the inhibition of fatty acid synthesis, while phosphorylation of GLUT4 promotes glucose uptake in cells.
Biochemical and Physiological Effects
A-769662 has been shown to have various biochemical and physiological effects. It has been found to decrease triglyceride levels and increase fatty acid oxidation in liver cells. A-769662 has also been shown to increase glucose uptake and glycogen synthesis in skeletal muscle cells. In addition, A-769662 has been found to induce apoptosis in cancer cells by activating the this compound pathway.
实验室实验的优点和局限性
A-769662 has several advantages for lab experiments. It is a potent and selective activator of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylisoxazole-3-carboxamide, making it a useful tool for studying the this compound pathway. A-769662 is also stable in solution and can be easily synthesized in large quantities. However, there are some limitations to using A-769662 in lab experiments. It has been shown to have off-target effects on other kinases, such as protein kinase C (PKC) and protein kinase A (PKA). In addition, the mechanism of action of A-769662 is not fully understood, and its effects on different cell types may vary.
未来方向
There are several future directions for research on A-769662. One area of interest is the development of more potent and selective activators of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylisoxazole-3-carboxamide. Another area of research is the investigation of the therapeutic potential of A-769662 in treating metabolic disorders such as diabetes and obesity. Furthermore, the use of A-769662 in combination with other drugs for cancer treatment is also an area of interest. Finally, the development of new methods for synthesizing A-769662 and its derivatives may lead to the discovery of new compounds with improved pharmacological properties.
Conclusion
In conclusion, A-769662 is a small molecule activator of this compound with potential therapeutic applications in various metabolic disorders and cancer. Its mechanism of action involves the activation of this compound, leading to the phosphorylation of downstream targets involved in energy metabolism. A-769662 has several advantages for lab experiments, but there are also some limitations to its use. Future research on A-769662 may lead to the development of new drugs for treating metabolic disorders and cancer.
合成方法
A-769662 was first synthesized by Abbott Laboratories in 2008. The synthesis method involves the condensation of 2-(2-hydroxyethoxy)ethylamine with p-tolualdehyde to form the intermediate, 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine. The intermediate is then reacted with 5-methylisoxazole-3-carboxylic acid to form A-769662.
科学研究应用
A-769662 has been extensively studied for its potential therapeutic applications in various metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, liver cells, and adipocytes. A-769662 has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
属性
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-11-3-5-13(6-4-11)15(21-8-7-19)10-17-16(20)14-9-12(2)22-18-14/h3-6,9,15,19H,7-8,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIUAMGKMSOZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

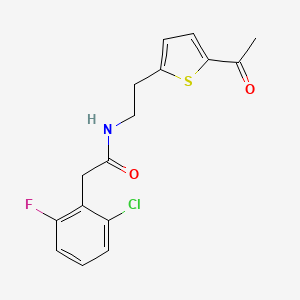
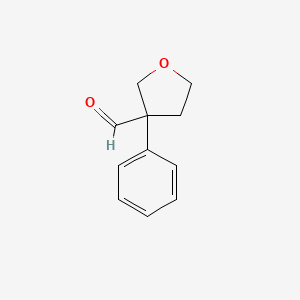
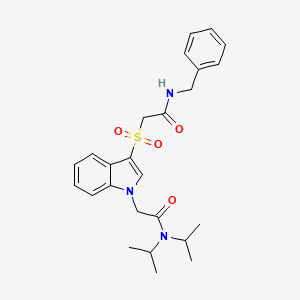
![N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2780029.png)
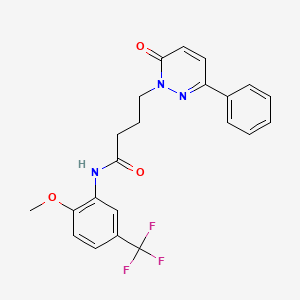
![2-[N-(3-Aminopyridin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one](/img/structure/B2780033.png)
![3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2780034.png)
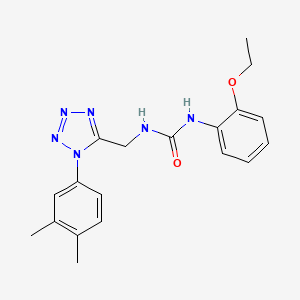
![N-(furan-2-ylmethyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2780038.png)
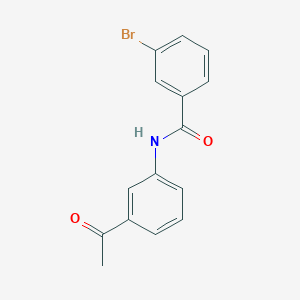
![2-[(4-chlorophenyl)formamido]-N-(4-cyano-1-methylpiperidin-4-yl)propanamide](/img/structure/B2780041.png)
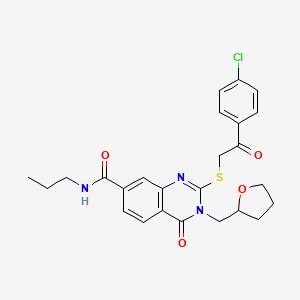
![5-(p-tolyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2780044.png)
